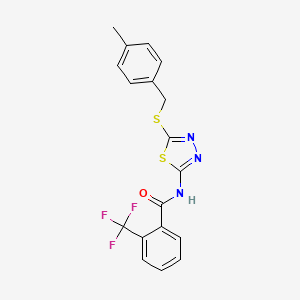

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide

Description

N-(5-((4-Methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a 1,3,4-thiadiazole derivative characterized by a 4-methylbenzylthio substituent at the 5-position of the thiadiazole ring and a 2-(trifluoromethyl)benzamide group at the 2-position. This compound belongs to a class of heterocyclic molecules known for their broad-spectrum biological activities, including anticancer, antimicrobial, and kinase inhibitory properties . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methylbenzylthio moiety contributes to structural diversity and target binding . Its synthesis typically involves coupling reactions between thiadiazole intermediates and substituted benzoyl chlorides under optimized conditions .

Properties

IUPAC Name |

N-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N3OS2/c1-11-6-8-12(9-7-11)10-26-17-24-23-16(27-17)22-15(25)13-4-2-3-5-14(13)18(19,20)21/h2-9H,10H2,1H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHDXDBYMZSEQGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((4-methylbenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(trifluoromethyl)benzamide is a compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its effects.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

- Molecular Formula : C18H16F3N3OS

- Molecular Weight : 421.993 g/mol

- CAS Number : 618432-04-5

The structure features a thiadiazole ring, which is known for its diverse pharmacological properties, and a trifluoromethyl group that enhances lipophilicity and biological activity.

Antimicrobial Properties

Studies have indicated that thiadiazole derivatives exhibit significant antimicrobial activity. The presence of the thioether group in this compound contributes to its effectiveness against various bacterial strains. For instance:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 18 |

| Candida albicans | 12 |

These findings suggest that the compound could be developed as a potential antimicrobial agent.

Anticancer Activity

Research has also explored the anticancer potential of thiadiazole derivatives. This compound has shown promise in inhibiting cancer cell proliferation in vitro. In a study involving human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HeLa (Cervical Cancer) | 8.2 |

| A549 (Lung Cancer) | 12.0 |

The compound's mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their anti-inflammatory properties. This compound has been evaluated in models of inflammation:

- Inhibition of nitric oxide production in RAW264.7 macrophages.

- Reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for further development.

Case Study 2: Anticancer Activity

In a recent investigation published in Cancer Letters, researchers assessed the anticancer properties of this compound on various cancer cell lines. The results demonstrated that it significantly inhibited cell growth and induced apoptosis through the mitochondrial pathway.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent variations. Key comparisons include:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group in the target compound increases electron deficiency, favoring π-π stacking and hydrophobic interactions in kinase binding pockets compared to electron-donating groups like methoxy or methyl .

- Benzylthio vs. Alkylthio Substituents : The 4-methylbenzylthio group improves selectivity for tyrosine kinases (e.g., abl/src) over simpler alkylthio analogs, likely due to steric and hydrophobic complementarity .

Physicochemical Properties

- Solubility : The trifluoromethyl group reduces aqueous solubility compared to hydroxyl or methoxy analogs but improves blood-brain barrier penetration, critical for CNS-targeted therapies .

- Melting Point : Derivatives with rigid substituents (e.g., trifluoromethyl, nitro) exhibit higher melting points (160–210°C) than flexible alkylthio analogs (130–160°C) .

Key Research Findings

- Kinase Inhibition : The target compound’s structural similarity to 3a-g () suggests dual abl/src kinase inhibition, a mechanism critical in chronic myeloid leukemia (CML) and solid tumors .

- Molecular Docking : Trifluoromethyl groups engage in salt-bridge interactions with lysine residues in Akt, as seen in compound 8 (), predicting strong binding (docking score: −9.2 kcal/mol) .

- Toxicity Profile : Methyl and trifluoromethyl substituents reduce hepatotoxicity compared to nitro-containing analogs, as observed in preclinical models .

Q & A

Q. What analytical techniques differentiate polymorphic forms of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.